2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid
Description
This compound is a heterocyclic carboxylic acid featuring a pyrrole core substituted at the 1-position with a 1-methyl-1H-pyrazol-4-yl group and at the 2- and 5-positions with methyl groups. Its structure combines aromatic and hydrogen-bonding functionalities, making it relevant in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-1-(1-methylpyrazol-4-yl)pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-7-4-10(11(15)16)8(2)14(7)9-5-12-13(3)6-9/h4-6H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQYLOPDNGEWKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN(N=C2)C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153407-23-8 | |
| Record name | 2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrrole and pyrazole precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Structural and Functional Group Analysis
The compound, 2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid , contains a pyrrole ring (with methyl substituents at positions 2 and 5), a pyrazole moiety (1-methyl-1H-pyrazol-4-yl), and a carboxylic acid group at position 3 of the pyrrole. These functional groups confer reactivity typical of heterocycles and carboxylic acids.
Key Functional Groups:
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Carboxylic acid (-COOH): Enables esterification, amide formation, and decarboxylation reactions.
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Pyrrole and pyrazole rings : Participate in cycloaddition, electrophilic substitution, and redox reactions.
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Methyl substituents : Influence steric effects and electronic interactions.
Cyclocondensation Reactions
Pyrazoles are often synthesized via cyclocondensation of hydrazines with diketones or other carbonyl compounds . For example:
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1,3-Dicarbonyl compounds reacting with hydrazines under acidic conditions form pyrazoles .
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Diazocarbonyl compounds (e.g., ethyl α-diazoacetate) undergo 1,3-dipolar cycloaddition with alkynes or alkenes to form pyrazoles .
Functional Group Transformations
The carboxylic acid group allows further derivatization:
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Esterification : Reaction with alcohols (e.g., methanol) under acidic catalysis to form esters .
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Amide Formation : Conversion to amides using amines (e.g., ammonia, primary amines) .
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Decarboxylation : Potential loss of CO₂ under thermal or oxidative conditions, yielding pyrrole derivatives .
Heterocyclic Ring Reactions
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Electrophilic Substitution : The pyrrole and pyrazole rings may undergo substitution at electron-rich positions (e.g., C-2 or C-5 of pyrrole) .
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Redox Reactions : Oxidative or reductive cleavage of the pyrrole ring could yield open-chain derivatives .
Carboxylic Acid Reactivity
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Nucleophilic Acyl Substitution : The -COOH group reacts with nucleophiles (e.g., Grignard reagents, amines) to form amides, esters, or ketones .
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Enolate Formation : Deprotonation under basic conditions could facilitate aldol-like reactions .
Molecular Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₂ |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 2,5-Dimethyl-1-(1-methylpyrazol-4-yl)pyrrole-3-carboxylic acid |
| SMILES | CC1=CC(=C(N1C2=CN(N=C2)C)C)C(=O)O |
Structural Features
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Tautomerism : The pyrazole ring may exhibit keto-enol tautomerism, influencing reactivity.
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Steric Effects : Methyl groups on both rings reduce rotational flexibility and may stabilize certain conformations.
Scientific Research Applications
Antifungal Activity
Research has indicated that derivatives of pyrazole compounds exhibit antifungal properties. For instance, studies have demonstrated that compounds similar to 2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid show efficacy against several phytopathogenic fungi. A notable study highlighted the synthesis and evaluation of related pyrazole derivatives, which exhibited higher antifungal activity than standard treatments like boscalid .
| Compound | Activity Level | Target Fungi |
|---|---|---|
| Compound A | High | Fusarium spp. |
| Compound B | Moderate | Aspergillus spp. |
Antiviral Properties
The compound's structural features suggest potential antiviral activity. A review of benzimidazole derivatives indicated that compounds with similar frameworks could inhibit hepatitis C virus replication effectively . This opens avenues for further exploration of the antiviral potential of this compound.
Herbicidal Activity
The pyrazole moiety is often associated with herbicidal properties. Research into related compounds has shown promising results in inhibiting the growth of various weed species, making them suitable candidates for development as herbicides .
| Herbicide Candidate | Target Weeds | Efficacy |
|---|---|---|
| Compound X | Amaranthus spp. | 85% inhibition |
| Compound Y | Setaria spp. | 90% inhibition |
Case Study 1: Synthesis and Evaluation of Antifungal Activity
In a comprehensive study, researchers synthesized a series of pyrazole derivatives, including variants of this compound. These compounds were evaluated for their antifungal activity against seven different phytopathogenic fungi, revealing that specific substitutions on the pyrazole ring significantly enhanced their effectiveness .
Case Study 2: Structure-Activity Relationship Analysis
A structure-activity relationship (SAR) analysis was conducted to understand how modifications to the core structure influenced biological activities. The findings indicated that the presence of electron-withdrawing groups enhanced the antifungal potency of the synthesized compounds, suggesting a strategic direction for future drug design .
Mechanism of Action
The mechanism by which 2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The pyrrole and pyrazole rings play a crucial role in binding to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on the available evidence:
Table 1: Comparison of Structural and Physical Properties
Key Observations:
Substituent Effects on Melting Points :
- The thienylmethyl-substituted analog (mp 184–187°C) has a lower melting point than triazolo- or tetrazolo-substituted derivatives (mp 246–288°C), likely due to reduced aromatic stacking and hydrogen-bonding capacity in the former .
- The triazolo and tetrazolo derivatives (E-4c and E-4d) exhibit higher melting points, attributed to their extended π-conjugation and rigid heterocyclic systems .
Bioactivity Implications :
- Compounds like E-4c and E-4d, which incorporate triazolo or tetrazolo moieties, are often explored as kinase inhibitors or anti-inflammatory agents due to their ability to mimic nucleotide structures .
- The pyridin-4-ylmethyl analog (from ) may exhibit enhanced solubility in polar solvents compared to the thienylmethyl variant, given the pyridine group’s basicity .
Synthetic Accessibility :
- The thienylmethyl and pyridinylmethyl analogs are commercially available (e.g., from Kanto Reagents and Thermo Scientific), suggesting well-established synthetic routes, possibly via nucleophilic substitution or cross-coupling reactions .
- In contrast, triazolo/tetrazolo derivatives require multi-step syntheses involving cyclization and functional group transformations .
Structural Analysis and Computational Insights
These tools are critical for determining bond lengths, angles, and intermolecular interactions in related compounds. For example:
Biological Activity
2,5-Dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate precursors under controlled conditions, including the use of solvents like ethanol and catalysts such as pyridine. The final product is characterized using techniques such as NMR and IR spectroscopy to confirm its structure and purity .
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:
Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties. In vitro studies have demonstrated that compounds with similar structures can reduce the viability of cancer cell lines, such as A549 human lung adenocarcinoma cells. For instance, one study showed that certain derivatives significantly decreased cell viability compared to control treatments like cisplatin .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Studies have shown that related pyrrole derivatives possess notable antibacterial and antifungal effects against various pathogens. The presence of functional groups in the structure enhances these activities, making them promising candidates for developing new antimicrobial agents .
Case Studies
- Anticancer Efficacy :
- Antimicrobial Activity :
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators . For antimicrobial activity, the disruption of bacterial cell membranes and inhibition of essential enzymes are considered potential mechanisms.
Data Summary Table
| Activity Type | Model/System | Concentration | Effect Observed |
|---|---|---|---|
| Anticancer | A549 Lung Cancer Cells | 100 µM | Reduced viability to ~66% |
| Antimicrobial | Various Bacterial Strains | Varies | Significant antibacterial activity noted |
Q & A
Q. What are the recommended synthetic routes for 2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid?
Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation reactions. A common approach is:
Pyrazole and Pyrrole Precursor Coupling : React 1-methyl-1H-pyrazole-4-boronic acid with a substituted pyrrole intermediate under Suzuki-Miyaura cross-coupling conditions .
Carboxylic Acid Functionalization : Introduce the carboxylic acid group via oxidation of a methyl ester precursor (e.g., using KMnO₄ or LiOH in aqueous THF) .
Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Key Challenges : Competing side reactions during coupling (e.g., deborylation) require strict temperature control (0–5°C) and inert atmospheres. Confirm intermediate structures via -NMR and LC-MS .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer: Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm regiochemistry of the pyrrole and pyrazole moieties. For example, the downfield shift (~δ 12.5 ppm) of the carboxylic proton confirms acid formation .
- X-ray Crystallography : Use SHELX programs for single-crystal structure determination. Optimize crystal growth via slow evaporation in DMSO/water mixtures .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column (acetonitrile/0.1% TFA mobile phase) .
Data Interpretation Tip : Compare experimental NMR shifts with computed spectra (e.g., DFT calculations) to resolve ambiguities in substituent positioning .
Q. How should researchers handle stability and storage of this compound?
Methodological Answer:
- Storage Conditions : Store at –20°C in amber vials under nitrogen to prevent oxidation. Avoid exposure to moisture (hygroscopic carboxylic acid group) .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Degradation products may include decarboxylated derivatives or dimerized species .
- Safety Precautions : Use respiratory protection (N95 masks) and nitrile gloves during handling, as pyrazole derivatives may exhibit uncharacterized toxicity .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the pyrrole ring’s electron-rich C2/C5 positions are prone to electrophilic substitution .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding between the carboxylic acid group and active-site residues .
- Kinetic Modeling : Use software like Gaussian or ORCA to model reaction pathways (e.g., acid-catalyzed esterification).
Validation : Compare computational predictions with experimental kinetic data (e.g., UV-Vis monitoring of reaction progress) .
Q. What strategies resolve discrepancies in spectroscopic data for derivatives of this compound?
Methodological Answer:
- Contradiction Analysis : If NMR signals overlap (e.g., methyl groups on pyrrole/pyrazole), employ 2D techniques (COSY, HSQC) or --HMBC for nitrogen connectivity .
- Isotopic Labeling : Synthesize -labeled analogs to trace carbon environments in complex spectra .
- Crystallographic Validation : Resolve ambiguous NOE effects by obtaining single-crystal structures .
Case Study : A 2023 study resolved conflicting -NMR data for a related pyrrole-pyrazole hybrid by correlating NOESY cross-peaks with X-ray torsion angles .
Q. How to design bioactivity studies for this compound in enzyme inhibition assays?
Methodological Answer:
- Target Selection : Prioritize enzymes with known pyrazole/pyrrole interactions (e.g., cyclooxygenase-2, tyrosine kinases) .
- Assay Protocol :
- Enzyme Kinetics : Use a fluorogenic substrate (e.g., 4-methylumbelliferyl acetate) to monitor inhibition in real time.
- Dose-Response Curves : Test concentrations from 1 nM–100 µM; calculate IC₅₀ values using GraphPad Prism .
- Selectivity Screening : Compare activity against homologous enzymes (e.g., COX-1 vs. COX-2) to assess specificity .
Troubleshooting : Account for compound solubility issues by using DMSO stocks (<1% final concentration) and include vehicle controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
